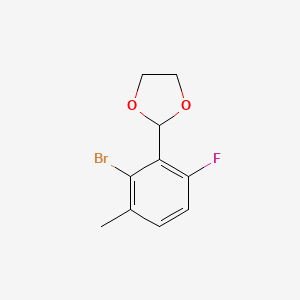

2-(2-Bromo-6-fluoro-3-methylphenyl)-1,3-dioxolane

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromo-6-fluoro-3-methylphenyl)-1,3-dioxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrFO2/c1-6-2-3-7(12)8(9(6)11)10-13-4-5-14-10/h2-3,10H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXMSURODKFEQCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)C2OCCO2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Route Design for 2 2 Bromo 6 Fluoro 3 Methylphenyl 1,3 Dioxolane

Retrosynthetic Analysis for the Phenyl-Dioxolane Core and Aryl Substitution Pattern

A retrosynthetic analysis of the target compound, 2-(2-bromo-6-fluoro-3-methylphenyl)-1,3-dioxolane, reveals two primary bond disconnections. The most logical disconnection is at the acetal (B89532) carbon-oxygen bonds of the dioxolane ring. This leads back to the key precursor, 2-bromo-6-fluoro-3-methylbenzaldehyde (B119135), and ethylene (B1197577) glycol. This transformation is a standard acid-catalyzed acetal formation.

Precursor Synthesis and Halogenation Strategies for the 2-Bromo-6-fluoro-3-methylphenyl Fragment

The synthesis of the crucial intermediate, 2-bromo-6-fluoro-3-methylbenzaldehyde, can be approached through several strategic pathways, each with its own set of advantages and challenges regarding regioselectivity and functional group compatibility.

One viable strategy commences with a commercially available substituted toluene (B28343). For instance, starting from 2-fluoro-3-methyltoluene, a regioselective bromination would be required to introduce the bromine atom at the C2 position. Directed ortho-metalation (DoM) could be a powerful tool here, where the fluorine atom directs lithiation to the adjacent position, followed by quenching with a bromine source. However, careful control of reaction conditions is necessary to avoid unwanted side reactions. Once 2-bromo-6-fluoro-3-methyltoluene is obtained, the final step is the oxidation of the methyl group to an aldehyde. This can be achieved through various methods, such as benzylic bromination followed by hydrolysis (Sommelet reaction) or direct oxidation using strong oxidizing agents like potassium permanganate (B83412) or chromium trioxide. A patent for the synthesis of the related 2-bromo-6-fluorobenzaldehyde (B104081) from 2-bromo-6-fluorotoluene (B73676) employs a two-step process of benzylic bromination with hydrobromic acid and hydrogen peroxide under light, followed by Kornblum oxidation of the resulting benzyl (B1604629) bromide with dimethyl sulfoxide (B87167) (DMSO). google.com

Another approach involves starting with a pre-functionalized aniline (B41778). For example, 2-amino-4-methylfluorobenzene could be a suitable starting material. A Sandmeyer reaction can be employed to replace the amino group with a bromine atom, yielding 2-bromo-5-fluoro-1-methylbenzene. However, achieving the desired 2-bromo-6-fluoro-3-methyl substitution pattern from this starting material would require subsequent steps to introduce the aldehyde and potentially rearrange the substituents, making this a less direct route. A more direct aniline-based route would start with 2-bromo-6-fluoro-3-methylaniline (B1447860). A Sandmeyer reaction could then be used to introduce a nitrile group, which can subsequently be reduced to the aldehyde. researchgate.net

A third strategy relies on the late-stage introduction of the bromine atom onto a pre-formed benzaldehyde (B42025). Starting with 6-fluoro-3-methylbenzaldehyde, a selective ortho-bromination is necessary. Due to the directing effects of the existing substituents, direct electrophilic bromination might not yield the desired isomer with high selectivity. A more controlled method involves the use of a directing group. For instance, the aldehyde can be converted to an O-methyloxime, which then directs palladium-catalyzed C-H activation and subsequent bromination at the ortho position. rsc.org This is followed by the deprotection of the oxime to regenerate the aldehyde.

| Starting Material | Key Reactions | Intermediate(s) | Target Precursor |

| 2-Fluoro-3-methyltoluene | Directed ortho-metalation, Bromination, Oxidation | 2-Bromo-6-fluoro-3-methyltoluene | 2-Bromo-6-fluoro-3-methylbenzaldehyde |

| 2-Bromo-6-fluoro-3-methylaniline | Sandmeyer reaction (diazotization, cyanation), Reduction | 2-Bromo-6-fluoro-3-methylbenzonitrile | 2-Bromo-6-fluoro-3-methylbenzaldehyde |

| 6-Fluoro-3-methylbenzaldehyde | Oxime formation, Pd-catalyzed ortho-bromination, Deprotection | 6-Fluoro-3-methylbenzaldehyde O-methyloxime, 2-Bromo-6-fluoro-3-methylbenzaldehyde O-methyloxime | 2-Bromo-6-fluoro-3-methylbenzaldehyde |

Dioxolane Formation Approaches from 2-Bromo-6-fluoro-3-methylbenzaldehyde Precursors

The formation of the 1,3-dioxolane (B20135) ring from the 2-bromo-6-fluoro-3-methylbenzaldehyde precursor is a well-established reaction known as acetalization. This reaction involves the condensation of the aldehyde with ethylene glycol in the presence of an acid catalyst. The process is reversible, and therefore, measures are typically taken to drive the reaction to completion.

The most common method employs a Brønsted acid catalyst such as p-toluenesulfonic acid (PTSA), sulfuric acid, or hydrochloric acid. rug.nl The reaction is typically carried out in a non-polar solvent like toluene or benzene (B151609), which allows for the azeotropic removal of water using a Dean-Stark apparatus. This continuous removal of the water byproduct shifts the equilibrium towards the formation of the dioxolane product.

Lewis acids can also be employed as catalysts for dioxolane formation. Catalysts such as boron trifluoride etherate (BF₃·OEt₂), trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), and various metal triflates have been shown to be effective. These catalysts can sometimes offer milder reaction conditions and may be advantageous for substrates that are sensitive to strong Brønsted acids.

In recent years, the use of heterogeneous catalysts has gained attention due to their ease of separation and recyclability. Solid acid catalysts, including ion-exchange resins (e.g., Amberlyst-15), zeolites, and supported heteropoly acids, can effectively catalyze the acetalization reaction. These solid catalysts simplify the work-up procedure, as they can be removed by simple filtration.

The choice of catalyst and reaction conditions will depend on the specific reactivity of the 2-bromo-6-fluoro-3-methylbenzaldehyde and the desired scale of the reaction. For laboratory-scale synthesis, the use of PTSA in toluene with a Dean-Stark trap remains a robust and widely used method.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity in this compound Synthesis

To maximize the yield and purity of this compound, several reaction parameters in the dioxolane formation step can be optimized.

Catalyst Loading: The amount of acid catalyst used can significantly impact the reaction rate. While a catalytic amount is sufficient, the optimal loading should be determined empirically. Too little catalyst will result in a sluggish reaction, while an excessive amount can lead to side reactions or decomposition of the starting material.

Solvent and Water Removal: The choice of solvent for azeotropic water removal is crucial. Toluene is commonly used due to its appropriate boiling point and ability to form an azeotrope with water. The efficiency of the Dean-Stark trap is also important for driving the reaction to completion. For sensitive substrates, the use of a dehydrating agent, such as anhydrous magnesium sulfate (B86663) or molecular sieves, directly in the reaction mixture can be an alternative to azeotropic removal.

Temperature and Reaction Time: The reaction is typically performed at the reflux temperature of the solvent to facilitate the azeotropic removal of water. The reaction time should be monitored, for example by thin-layer chromatography (TLC) or gas chromatography (GC), to ensure the complete consumption of the starting aldehyde without the formation of significant byproducts.

Stoichiometry of Reactants: An excess of ethylene glycol is often used to push the equilibrium towards the product side. However, a large excess can complicate the purification process. Typically, 1.1 to 2 equivalents of ethylene glycol are employed.

The following table summarizes key parameters for optimization:

| Parameter | Range/Options | Effect on Reaction |

| Catalyst | PTSA, H₂SO₄, BF₃·OEt₂, Amberlyst-15 | Affects reaction rate and potential for side reactions. |

| Catalyst Loading | 0.1 - 5 mol% | Influences the speed of the reaction. |

| Solvent | Toluene, Benzene, Dichloromethane | Affects reaction temperature and efficiency of water removal. |

| Water Removal | Dean-Stark trap, Molecular sieves | Crucial for driving the equilibrium towards product formation. |

| Temperature | Reflux temperature of the solvent | Determines the rate of reaction and water removal. |

| Ethylene Glycol Stoichiometry | 1.1 - 2.0 equivalents | An excess can increase the yield. |

By carefully controlling these parameters, the synthesis of this compound can be optimized to achieve high yields and purity.

Comparative Analysis of Divergent Synthetic Pathways to the Target Compound

Pathway 1: Late-Stage Bromination via Directed Ortho-Metalation

This pathway begins with 3-fluoro-4-methylbenzaldehyde (B1272653), which is protected as the dioxolane. The fluorine atom then directs ortho-lithiation to the 2-position, followed by quenching with a suitable bromine source to introduce the bromine atom.

Pros: This route could offer high regioselectivity in the bromination step due to the directing effect of the fluorine atom.

Cons: The starting 3-fluoro-4-methylbenzaldehyde may not be readily available. Furthermore, ortho-lithiation can sometimes be challenging to control on a larger scale, and the use of organolithium reagents requires stringent anhydrous conditions.

Pathway 2: Early Introduction of Halogens and Subsequent Oxidation

This approach starts with a more readily available precursor like 2-fluoro-3-methyltoluene. The synthesis would proceed through the bromination of the aromatic ring to give 2-bromo-6-fluoro-3-methyltoluene, followed by the oxidation of the benzylic methyl group to the aldehyde, and finally, dioxolane formation.

Pros: The starting materials are generally more accessible. The individual steps, such as aromatic bromination and benzylic oxidation, are well-established reactions.

Cons: The regioselectivity of the initial bromination step needs to be carefully controlled to obtain the desired isomer. The oxidation of the methyl group might require harsh conditions that could be incompatible with the halogen substituents.

Pathway 3: Synthesis from a Substituted Aniline

This route would utilize a starting material such as 2-bromo-6-fluoro-3-methylaniline. The synthesis would involve the conversion of the aniline to the corresponding benzonitrile (B105546) via a Sandmeyer reaction, followed by reduction of the nitrile to the aldehyde, and subsequent dioxolane formation. researchgate.net

Pros: The Sandmeyer reaction is a reliable method for introducing a variety of functional groups onto an aromatic ring. The substitution pattern is set early in the synthesis.

Cons: The synthesis of the starting 2-bromo-6-fluoro-3-methylaniline might be multi-step itself. The reduction of the nitrile to the aldehyde requires specific reagents (e.g., DIBAL-H) to avoid over-reduction to the amine.

| Feature | Pathway 1 (Late-Stage Bromination) | Pathway 2 (Early Halogenation) | Pathway 3 (Aniline Route) |

| Starting Material | 3-Fluoro-4-methylbenzaldehyde | 2-Fluoro-3-methyltoluene | 2-Bromo-6-fluoro-3-methylaniline |

| Key Steps | Dioxolane formation, Ortho-lithiation, Bromination | Aromatic bromination, Benzylic oxidation, Dioxolane formation | Sandmeyer reaction (cyanation), Nitrile reduction, Dioxolane formation |

| Regiocontrol | Potentially high in bromination | A challenge in the initial bromination | Determined by the starting aniline |

| Overall Steps | Potentially shorter | Moderate length | Can be longer depending on aniline synthesis |

| Potential Issues | Availability of starting material, Scalability of lithiation | Selectivity of bromination, Harsh oxidation conditions | Synthesis of starting aniline, Control of nitrile reduction |

Ultimately, the choice of the synthetic pathway will be guided by a balance of these factors, with Pathway 2 often representing a practical and versatile approach for laboratory-scale synthesis.

Advanced Mechanistic Investigations of Chemical Transformations Involving 2 2 Bromo 6 Fluoro 3 Methylphenyl 1,3 Dioxolane

Exploration of Aryl-Halide Reactivity in Cross-Coupling Processes (e.g., Suzuki-Miyaura, Heck, Sonogashira)

The carbon-bromine bond is the most reactive site on the 2-(2-bromo-6-fluoro-3-methylphenyl)-1,3-dioxolane molecule for transition metal-catalyzed cross-coupling reactions. The reactivity of aryl halides in such processes typically follows the trend I > Br > Cl > F, making the C-Br bond significantly more susceptible to oxidative addition by a low-valent metal catalyst than the C-F bond. mdpi.com This selectivity allows for the functionalization of the C2 position while leaving the fluorine atom at C6 intact.

The Suzuki-Miyaura, Heck, and Sonogashira reactions are powerful methods for forming new carbon-carbon bonds at the C-Br position. mt.com

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a biaryl compound. wikipedia.org

Heck Reaction: This process involves the palladium-catalyzed reaction of the aryl bromide with an alkene to form a substituted alkene. nih.gov

Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org

These reactions generally proceed under mild conditions and tolerate a wide range of functional groups, making them highly valuable in organic synthesis. researchgate.net

Palladium-Catalyzed Coupling Reactions: Mechanistic Pathways and Ligand Effects

The mechanisms of these palladium-catalyzed reactions are generally understood to proceed through a common catalytic cycle involving a Pd(0)/Pd(II) redox couple. uwindsor.ca

Oxidative Addition: The cycle begins with the oxidative addition of the aryl bromide to a coordinatively unsaturated Pd(0) species. This is often the rate-limiting step, particularly for less reactive aryl bromides. uwindsor.ca The electron-rich and bulky ligands on the palladium center facilitate this step. The product is a square planar Pd(II) complex.

Transmetalation (Suzuki) / Migratory Insertion (Heck) / Copper Acetylide Reaction (Sonogashira):

In the Suzuki-Miyaura reaction, the organoboron reagent, activated by a base, undergoes transmetalation with the Pd(II) complex, transferring the organic group from boron to palladium. wikipedia.org

In the Heck reaction, the alkene coordinates to the Pd(II) center, followed by syn-migratory insertion of the alkene into the Pd-aryl bond. Subsequent β-hydride elimination releases the final product.

In the Sonogashira reaction, a copper acetylide, formed in a separate cycle from the terminal alkyne and the Cu(I) co-catalyst, reacts with the Pd(II) complex to transfer the alkynyl group to the palladium. libretexts.org

Reductive Elimination: The final step is the reductive elimination of the coupled product from the Pd(II) complex, which regenerates the active Pd(0) catalyst and completes the cycle. uwindsor.ca

Ligand Effects: The choice of ligand is crucial for the success of these reactions. Ligands, typically bulky and electron-donating phosphines (e.g., PPh₃, PCy₃) or N-heterocyclic carbenes (NHCs), play a vital role in stabilizing the palladium catalyst, promoting the oxidative addition step, and facilitating the final reductive elimination. wikipedia.orgnih.gov The steric bulk of the ligand can influence selectivity and prevent catalyst deactivation, while its electronic properties modify the reactivity of the metal center. researchgate.net

| Ligand Type | Key Characteristics | Effect on Catalytic Cycle | Typical Applications |

|---|---|---|---|

| Triarylphosphines (e.g., PPh₃) | Moderately electron-donating, sterically accessible. | General purpose, effective for aryl iodides and bromides. | Suzuki, Heck, Sonogashira. |

| Bulky, Electron-Rich Dialkylbiarylphosphines (e.g., BrettPhos, RuPhos) | Strongly electron-donating, very bulky. | Excellent for activating less reactive aryl chlorides and bromides; promotes fast reductive elimination. nih.gov | Suzuki, C-N Coupling. |

| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, sterically tunable. | Form highly stable complexes, suitable for high-temperature reactions. nih.gov | Heck, Suzuki. |

| Bidentate Phosphines (e.g., BINAP) | Forms stable chelate complexes. | Can improve catalyst stability and influence selectivity. nih.gov | Suzuki, α-Arylation. |

Copper-Catalyzed Transformations and Borylation Studies

Copper-catalyzed reactions offer a cost-effective alternative to palladium-based systems for certain transformations. rsc.orgrsc.orgresearchgate.net While less versatile than palladium for Suzuki-type reactions, copper catalysts are effective for Ullmann-type couplings (e.g., C-N, C-O, C-S bond formation) and have gained prominence in the borylation of aryl halides. acs.orgresearchgate.net

Copper-Catalyzed Borylation: This reaction introduces a boronic ester group onto the aromatic ring at the position of the halogen. A common method involves reacting the aryl halide with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a copper(I) catalyst and a base (e.g., KOtBu). nih.govrsc.org The mechanism is thought to involve the formation of a copper-boryl intermediate [Cu-B(pin)] via the reaction of the copper catalyst with the diboron reagent. This species then reacts with the aryl bromide, likely through an oxidative addition/reductive elimination sequence, to yield the arylboronic ester. rsc.org This transformation converts the aryl bromide into a versatile building block for subsequent Suzuki-Miyaura couplings.

Regioselective Lithiation and Directed Ortho Metalation (DoM) Studies of the Aryl Ring

Organolithium reagents can react with this compound through two primary pathways: halogen-lithium exchange or deprotonation (metalation). The regioselectivity of these processes is dictated by the substituents on the aromatic ring. saylor.org

Halogen-Lithium Exchange: This is a fast reaction that typically occurs at low temperatures when an alkyllithium reagent (like n-BuLi or t-BuLi) is used. It involves the exchange of the bromine atom at the C2 position for a lithium atom, generating a specific aryllithium intermediate. This pathway is generally faster than deprotonation of an aromatic C-H bond. uwindsor.ca

Directed Ortho Metalation (DoM): This process involves the deprotonation of an aromatic proton ortho to a directing metalation group (DMG). organic-chemistry.orgwikipedia.org The DMG coordinates to the lithium reagent, lowering the kinetic barrier for the removal of a nearby proton.

Influence of Halogen and Methyl Substituents on Aryl Ring Deprotonation

In this compound, several groups can act as DMGs. The relative directing ability of these groups is crucial for predicting the site of deprotonation. A generally accepted hierarchy for directing ability is: -OCONR₂ > -CONR₂ > -O(dioxolane) > -OMe > -F > -CH₃. organic-chemistry.orgharvard.edu

Dioxolane Group: The oxygen atoms of the dioxolane group are effective at coordinating lithium, directing metalation to the adjacent C6 position. However, this position is already substituted with fluorine.

Fluorine: The fluoro group at C6 is a moderate but effective DMG, directing lithiation to the C5 position. harvard.edu Fluorine is a stronger directing group than chlorine.

Methyl Group: The methyl group at C3 is a very weak directing group.

Considering this hierarchy, the most acidic proton for deprotonation is at the C5 position, ortho to the strongly directing fluoro group. Therefore, under conditions that favor deprotonation over halogen-lithium exchange (e.g., using a sterically hindered lithium amide base like LDA or LiTMP instead of an alkyllithium), lithiation would be expected to occur regioselectively at C5. uwindsor.ca In contrast, using n-BuLi or t-BuLi would likely favor rapid halogen-lithium exchange at the C-Br bond.

Reactivity Profiles of Lithiated Intermediates with Electrophiles

The aryllithium intermediates, whether formed at C2 via halogen-lithium exchange or at C5 via DoM, are potent nucleophiles and can react with a wide range of electrophiles to form new carbon-carbon or carbon-heteroatom bonds. nih.govscilit.com This provides a powerful method for further functionalizing the aromatic ring. The choice of reaction pathway (exchange vs. deprotonation) allows for the selective introduction of substituents at two different positions on the ring.

| Electrophile | Reagent | Product Functional Group |

|---|---|---|

| Carbon Dioxide | CO₂ | Carboxylic Acid (-COOH) |

| Aldehydes/Ketones | RCHO / RCOR' | Secondary/Tertiary Alcohol (-C(OH)R(R')) |

| Amides | DMF (Dimethylformamide) | Aldehyde (-CHO) |

| Alkyl Halides | R-X | Alkyl Group (-R) |

| Boronic Esters | B(OR)₃ | Boronic Acid/Ester (-B(OH)₂) |

| Disulfides | RSSR | Thioether (-SR) |

Dioxolane Ring Stability and Reactivity under Diverse Reaction Conditions

The 1,3-dioxolane (B20135) group in the title compound serves as a protecting group for a benzaldehyde (B42025) functionality. The stability of this acetal (B89532) is critical for the successful application of the aforementioned chemical transformations.

Generally, dioxolanes and other acetals are highly stable under neutral and basic conditions. organic-chemistry.orgrsc.org This robustness makes them compatible with the conditions typically employed in:

Palladium-catalyzed cross-coupling reactions (which often use bases like Na₂CO₃, K₂CO₃, or Cs₂CO₃).

Copper-catalyzed transformations.

Organolithium reactions (which are strongly basic).

However, the dioxolane ring is labile under acidic conditions (both Brønsted and Lewis acids). organic-chemistry.org Acid-catalyzed hydrolysis or transacetalization is the standard method for deprotection, which regenerates the original carbonyl group (in this case, a benzaldehyde). wikipedia.org Therefore, reaction conditions must be carefully controlled to avoid premature cleavage of the protecting group.

| Condition Type | Stability | Examples of Reagents/Conditions |

|---|---|---|

| Basic | Stable | NaOH, K₂CO₃, NaOtBu, Organolithium Reagents (BuLi, LDA), Amines (Et₃N) rsc.orgresearchgate.net |

| Neutral/Reductive | Stable | H₂, Pd/C; NaBH₄; LiAlH₄ |

| Acidic | Labile | Aqueous HCl, H₂SO₄, p-Toluenesulfonic acid (TsOH), Lewis Acids (e.g., FeCl₃) organic-chemistry.orgwikipedia.org |

| Oxidative | Variable | Stable to mild oxidants (PCC, PDC). May be cleaved by strong oxidants, especially with Lewis acids. organic-chemistry.org |

Acid-Catalyzed Hydrolysis and Formation of Carbonyl Precursors

The acid-catalyzed hydrolysis of 2-aryl-1,3-dioxolanes is a fundamental reaction that regenerates the parent carbonyl compound and 1,2-ethanediol. This process is of significant importance in synthetic chemistry, where the dioxolane group is frequently employed as a protecting group for aldehydes and ketones. The generally accepted mechanism for this transformation under acidic conditions is the A-1 mechanism, which involves a rapid, reversible protonation of one of the dioxolane oxygen atoms, followed by a rate-determining unimolecular cleavage of the carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion intermediate. This intermediate is then rapidly attacked by water, and subsequent deprotonation yields the corresponding aldehyde and diol.

For this compound, the hydrolysis to 2-bromo-6-fluoro-3-methylbenzaldehyde (B119135) proceeds through this established pathway. The initial step is the protonation of one of the acetal oxygens by a hydronium ion. The subsequent cleavage of the C-O bond is the rate-determining step, leading to the formation of a planar, resonance-stabilized oxocarbenium ion. The stability of this cation is crucial for the reaction rate and is influenced by the electronic properties of the substituents on the aromatic ring. The final steps involve the nucleophilic attack of a water molecule on the carbocation, followed by the loss of a proton to regenerate the acid catalyst and yield the final products.

The kinetics of the hydrolysis of substituted 2-phenyl-1,3-dioxanes have been studied, and it is observed that electron-releasing groups on the phenyl ring accelerate the reaction by stabilizing the carbocation intermediate, while electron-withdrawing groups have the opposite effect.

Table 1: Relative Rates of Hydrolysis for Substituted 2-Phenyl-1,3-dioxanes

| Substituent (at para position) | Relative Rate of Hydrolysis |

| -OCH₃ | 6500 |

| -CH₃ | 18 |

| -H | 1.0 |

| -Cl | 0.25 |

| -NO₂ | 0.003 |

Note: This data is for illustrative purposes based on studies of para-substituted 2-phenyl-1,3-dioxanes and is intended to show the general trend of substituent effects. The exact values for the ortho- and meta-substituted title compound would differ.

Nucleophilic Attack and Ring-Opening Mechanisms

Beyond simple hydrolysis, the 1,3-dioxolane ring can be susceptible to nucleophilic attack, leading to ring-opening products. These reactions are often catalyzed by Lewis acids, which coordinate to one of the oxygen atoms, thereby activating the acetal carbon towards nucleophilic attack. The regioselectivity of the ring-opening is dependent on the nature of the nucleophile, the substrate, and the reaction conditions.

In the case of this compound, a strong nucleophile could potentially attack the acetal carbon. Activation by a Lewis acid would facilitate this process by making the carbon atom more electrophilic. The subsequent cleavage of a C-O bond would result in a ring-opened product. For instance, reaction with a hydride source like diisobutylaluminium hydride (DIBALH) could lead to the reductive opening of the dioxolane ring to yield a protected 1,2-diol derivative.

The mechanism of such a ring-opening would involve the coordination of the Lewis acid to an oxygen atom, followed by the delivery of the nucleophile to the acetal carbon. The direction of the ring-opening (i.e., which C-O bond breaks) can be influenced by steric and electronic factors within the resulting intermediate.

Mechanistic Aspects of Substituent Effects (Bromo, Fluoro, Methyl) on Aromatic Ring Reactivity

The reactivity of the 2-(2-bromo-6-fluoro-3-methylphenyl) moiety is intricately governed by the electronic and steric nature of its substituents. The interplay of inductive and resonance effects of the bromo, fluoro, and methyl groups dictates the electron density of the aromatic ring and its susceptibility to electrophilic or nucleophilic attack.

Methyl (at position 3): The methyl group is an electron-donating group through an inductive effect (+I) and hyperconjugation. This leads to an increase in the electron density of the aromatic ring, thereby activating it towards electrophilic substitution.

The combined influence of these substituents on the reactivity of the aromatic ring in this compound is complex. The two halogen atoms at the ortho positions (relative to the dioxolane linkage) strongly deactivate the ring through their inductive effects. The methyl group at the meta position provides some activation. This push-pull electronic environment, coupled with the steric hindrance imposed by the ortho-substituents, will significantly influence the regioselectivity and rate of any reaction occurring on the aromatic ring. For instance, in a potential nucleophilic aromatic substitution (SNA r) reaction, the strong electron-withdrawing character of the fluoro and bromo groups would activate the ring towards attack by a nucleophile, particularly at positions ortho and para to these halogens.

Table 2: Electronic Properties of Substituents

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Electrophilic Aromatic Substitution |

| -F | -I (Strong) | +R (Weak) | Deactivating |

| -Br | -I (Moderate) | +R (Weak) | Deactivating |

| -CH₃ | +I (Weak) | Hyperconjugation | Activating |

Computational Chemistry and Theoretical Modeling of 2 2 Bromo 6 Fluoro 3 Methylphenyl 1,3 Dioxolane

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

Quantum chemical calculations are fundamental to understanding the electronic structure and preferred three-dimensional arrangement (conformation) of 2-(2-bromo-6-fluoro-3-methylphenyl)-1,3-dioxolane. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to solve the Schrödinger equation for the molecule, yielding valuable information about its properties.

Key electronic properties that can be determined include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO gap is a critical parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. The MEP map visualizes the electron density around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is crucial for predicting how the molecule will interact with other chemical species.

Conformational analysis through quantum chemical calculations helps to identify the most stable geometric arrangements of the molecule. For this compound, a key area of interest is the rotational barrier around the single bond connecting the phenyl ring to the dioxolane ring. These calculations can determine the dihedral angle corresponding to the lowest energy conformer, which is influenced by the steric hindrance and electronic interactions of the ortho-substituents (bromo and fluoro groups). The dioxolane ring itself can adopt different conformations, such as the "envelope" or "twist" forms, and quantum calculations can predict the energetic favorability of each.

| Parameter | Description | Computational Method |

|---|---|---|

| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. | DFT (e.g., B3LYP/6-31G*) |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and predicts sites for electrophilic and nucleophilic attack. | DFT, Hartree-Fock |

| Dihedral Angle (Phenyl-Dioxolane) | Determines the lowest energy conformation due to rotation around the C-C bond. | DFT, MP2 |

| Bond Lengths and Angles | Provides the optimized geometric structure of the molecule. | DFT, X-ray Crystallography (for comparison) |

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the mechanisms of chemical reactions. For this compound, DFT studies can elucidate potential reaction pathways, identify transition states, and calculate activation energies, providing a detailed understanding of its reactivity. researchgate.netrsc.org

For instance, reactions involving the bromo and fluoro substituents, such as nucleophilic aromatic substitution or cross-coupling reactions, can be modeled. DFT calculations can map out the potential energy surface for a given reaction, which illustrates the energy of the system as a function of the geometric changes that occur as reactants are converted into products. The highest point on the lowest-energy path between reactants and products corresponds to the transition state.

By locating the transition state structure and calculating its energy, the activation energy for the reaction can be determined. This information is invaluable for predicting reaction rates and understanding how different factors, such as the choice of solvent or catalyst, might influence the reaction outcome. For example, a DFT study could compare the activation energies for substitution at the bromo versus the fluoro position, providing insight into the regioselectivity of such reactions. mdpi.com Theoretical studies on similar halogenated compounds have demonstrated that DFT can accurately predict reaction outcomes and provide mechanistic details that are difficult to obtain through experimental means alone. researchgate.net

Molecular Dynamics Simulations for Conformational Landscape Analysis

While quantum chemical calculations can identify stable, low-energy conformations, Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, taking into account the forces between atoms. This allows for the exploration of the conformational landscape of this compound in a more comprehensive manner than static calculations. nih.govnih.gov

An MD simulation can reveal the different conformations that the molecule can adopt at a given temperature and in a specific environment (e.g., in a particular solvent). semanticscholar.org It can show the transitions between these conformations and the timescale on which they occur. For this particular molecule, MD simulations would be useful for studying the flexibility of the bond linking the phenyl and dioxolane rings and the puckering of the dioxolane ring itself. rowan.edu

The results of an MD simulation are often analyzed to identify the most populated conformational states and the energetic barriers between them. This information is crucial for understanding how the molecule's shape might influence its interactions with other molecules, such as in a biological system or during a chemical reaction.

Prediction of Spectroscopic Signatures and Validation with Experimental Data

Computational chemistry plays a vital role in predicting and interpreting spectroscopic data. For this compound, theoretical calculations can predict various spectroscopic signatures, which can then be compared with experimental data to confirm the molecule's structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum chemical methods can calculate the chemical shifts of ¹H and ¹³C atoms in the molecule. These predicted shifts can be compared to experimental NMR spectra to aid in the assignment of peaks to specific atoms.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to the absorption of light in the UV-Vis region. nih.gov This can provide information about the molecule's electronic structure and conjugation.

The agreement between predicted and experimental spectra serves as a powerful validation of both the computational model and the experimentally determined structure.

| Spectroscopic Technique | Predicted Parameter | Significance |

|---|---|---|

| ¹H and ¹³C NMR | Chemical Shifts (ppm) | Aids in the assignment of atomic positions and confirms the carbon-hydrogen framework. |

| Infrared (IR) Spectroscopy | Vibrational Frequencies (cm⁻¹) | Confirms the presence of functional groups (e.g., C-O, C-F, C-Br bonds, aromatic C-H). |

| UV-Vis Spectroscopy | Absorption Wavelengths (λmax) | Provides information about electronic transitions and the conjugated system of the molecule. |

Investigation of Substituent Steric and Electronic Effects using Computational Methods

The chemical and physical properties of this compound are significantly influenced by the steric and electronic effects of its substituents (bromo, fluoro, and methyl groups) on the phenyl ring. Computational methods provide a quantitative way to investigate these effects. nih.govrsc.org

Steric effects arise from the spatial arrangement of atoms. The bulky bromo and smaller fluoro substituents at the ortho positions (2- and 6-) of the phenyl ring will sterically hinder rotation around the bond connecting the phenyl and dioxolane rings. Computational modeling can quantify this steric hindrance by calculating the rotational energy barrier. mdpi.com

Electronic effects relate to how substituents donate or withdraw electron density from the aromatic ring. The fluoro and bromo groups are electronegative and act as electron-withdrawing groups through the inductive effect, while also having a weaker electron-donating resonance effect. The methyl group is a weak electron-donating group. Computational analyses, such as Natural Bond Orbital (NBO) analysis, can quantify the charge distribution on the atoms of the phenyl ring and show how it is perturbed by these substituents. researchgate.netacs.org These electronic effects are crucial in determining the reactivity of the aromatic ring towards electrophilic or nucleophilic attack. rsc.org

By systematically replacing or modifying these substituents in a computational model, it is possible to create a series of related molecules and predict how these changes will affect their properties. This in silico approach can guide synthetic efforts by predicting which substitutions would lead to molecules with desired characteristics.

Synthesis and Reactivity of Advanced Derivatives and Analogs of 2 2 Bromo 6 Fluoro 3 Methylphenyl 1,3 Dioxolane

Design and Synthesis of Analogs with Varied Halogenation Patterns

The synthesis of analogs of 2-(2-Bromo-6-fluoro-3-methylphenyl)-1,3-dioxolane with different halogenation patterns primarily relies on the selection of an appropriately substituted benzaldehyde (B42025) precursor. The core synthetic step is the acetalization of the aldehyde with ethylene (B1197577) glycol, a reaction typically catalyzed by an acid. This method allows for the preparation of a diverse range of analogs by simply modifying the halogen substituents on the initial phenyl ring.

The general synthetic route involves the Knoevenagel condensation of various ring-substituted benzaldehydes to form intermediate compounds, which are then further processed. researchgate.netchemrxiv.org For the specific synthesis of dioxolane analogs, the direct acetalization of the corresponding halogenated 2-formylphenyl derivative is the most straightforward approach. This involves reacting the aldehyde with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid, often with the removal of water to drive the reaction to completion. prepchem.com

By starting with benzaldehydes containing different combinations of halogens (e.g., chlorine, additional fluorine atoms, or iodine) at various positions on the aromatic ring, a library of analogs can be generated. For instance, the synthesis of 2-(6-Bromo-2,4-difluoro-3-methylphenyl)-1,3-dioxolane would begin with 6-bromo-2,4-difluoro-3-methylbenzaldehyde. chiralen.comlab-chemicals.com Similarly, a chloro-fluoro analog would start from a chloro-fluoro-methylbenzaldehyde derivative. chemicalbook.com

The table below illustrates the design of potential analogs based on available precursors.

Table 1: Synthesis of Analogs with Varied Halogenation

| Target Analog | Required Benzaldehyde Precursor |

|---|---|

| 2-(2-Bromo-4,6-difluoro-3-methylphenyl)-1,3-dioxolane | 2-Bromo-4,6-difluoro-3-methylbenzaldehyde |

| 2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane | 2-Chloro-6-fluoro-3-methylbenzaldehyde |

| 2-(2,6-Dibromo-3-methylphenyl)-1,3-dioxolane | 2,6-Dibromo-3-methylbenzaldehyde |

| 2-(2-Bromo-6-chloro-4-fluoro-3-methylphenyl)-1,3-dioxolane | 2-Bromo-6-chloro-4-fluoro-3-methylbenzaldehyde chemicalbook.com |

Introduction of Diverse Functional Groups via Cross-Coupling Reactions

The aryl bromide moiety in this compound is a versatile handle for introducing a wide array of functional groups through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond between the aryl bromide and a boronic acid or boronic ester. By employing this method, various aryl, heteroaryl, or alkyl groups can be attached at the 2-position of the phenyl ring. The reaction typically uses a palladium catalyst, such as Pd(dppf)Cl₂, and a base. This strategy has been successfully used in the synthesis of complex molecules where an aryl-aryl bond is required. mdpi.com

Sonogashira Coupling: To introduce alkyne functionalities, the Sonogashira coupling is employed. This reaction couples the aryl bromide with a terminal alkyne, using a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst, typically CuI. soton.ac.uk This method is compatible with a wide range of functional groups on the alkyne partner, including alcohols and amines. soton.ac.uk The resulting alkynyl derivatives are valuable intermediates for further transformations.

Other cross-coupling reactions such as Buchwald-Hartwig amination (for C-N bond formation) and Heck coupling (for C-C bond formation with alkenes) can also be envisioned, expanding the synthetic utility of the core scaffold.

Table 2: Examples of Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Potential Product Structure |

|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | 2-(2-Phenyl-6-fluoro-3-methylphenyl)-1,3-dioxolane |

| Suzuki-Miyaura | 4-Pyridinylboronic acid | 2-(2-(Pyridin-4-yl)-6-fluoro-3-methylphenyl)-1,3-dioxolane |

| Sonogashira | Trimethylsilylacetylene | 2-(2-((Trimethylsilyl)ethynyl)-6-fluoro-3-methylphenyl)-1,3-dioxolane |

| Sonogashira | Propargyl alcohol | 2-(2-(3-Hydroxyprop-1-yn-1-yl)-6-fluoro-3-methylphenyl)-1,3-dioxolane |

Exploitation of the Dioxolane Ring as a Synthetic Handle for Further Transformations

The 1,3-dioxolane (B20135) ring in this compound is not merely a static feature but can be actively used as a synthetic handle for subsequent chemical modifications.

Deprotection to Aldehyde: The most fundamental transformation is the hydrolytic cleavage of the dioxolane ring under acidic conditions to regenerate the parent aldehyde, 2-bromo-6-fluoro-3-methylbenzaldehyde (B119135). This deprotection unmasks a reactive functional group that can participate in a vast range of subsequent reactions, including Wittig olefination, Grignard additions, reductive amination, and oxidation to a carboxylic acid.

Radical Reactions: The C-2 position of the 1,3-dioxolane ring can be a source for radical species. Under visible-light photoredox catalysis, the 1,3-dioxolanyl radical can be generated. nsf.gov This radical is nucleophilic and can undergo conjugate addition to electron-deficient alkenes. nsf.gov This transformation, which operates via a radical chain mechanism, allows for the formal addition of a protected formyl group and a hydrogen atom across a double bond, providing a powerful tool for C-C bond formation. nsf.gov

These transformations highlight the dual role of the dioxolane group: as a robust protecting group for an aldehyde and as a latent reactive species for radical-based C-C bond formation.

Table 4: Synthetic Transformations of the Dioxolane Ring

| Transformation | Reagents and Conditions | Product Functional Group |

|---|---|---|

| Deprotection (Acetal Hydrolysis) | Aqueous acid (e.g., HCl, H₂SO₄), heat | Aldehyde (-CHO) |

| Radical Hydrofunctionalization | Iridium photocatalyst, persulfate, visible light, electron-deficient alkene nsf.gov | Alkylated Dioxolane |

| Wittig Reaction (post-deprotection) | Phosphonium ylide (e.g., Ph₃P=CH₂) | Alkene (-CH=CH₂) |

Development of Multi-Component Reactions Incorporating the Dioxolane Derivative

Multi-component reactions (MCRs), which combine three or more reactants in a single pot to form a complex product, offer significant advantages in terms of efficiency and atom economy. nih.gov While this compound may not be a direct substrate for most common MCRs, its deprotected aldehyde form is an ideal candidate for participation in several named MCRs.

Ugi and Passerini Reactions: After hydrolysis of the dioxolane to 2-bromo-6-fluoro-3-methylbenzaldehyde, the resulting aldehyde can serve as the carbonyl component in both the Ugi four-component reaction (U-4CR) and the Passerini three-component reaction (P-3CR).

Ugi Reaction: The aldehyde would react with an amine, an isocyanide, and a carboxylic acid to produce an α-acylamino carboxamide derivative. This allows for the rapid assembly of complex, peptide-like scaffolds. nih.gov

Passerini Reaction: The aldehyde can react with an isocyanide and a carboxylic acid to yield an α-acyloxy carboxamide.

By incorporating the 2-bromo-6-fluoro-3-methylphenyl scaffold into these MCRs, a diverse library of complex molecules can be generated efficiently. The bromo and fluoro substituents on the aromatic ring provide additional points for late-stage functionalization, further increasing molecular diversity.

Table 5: Hypothetical Multi-Component Reactions

| MCR Name | Required Components | General Product Scaffold |

|---|---|---|

| Ugi Reaction | 2-Bromo-6-fluoro-3-methylbenzaldehyde, an amine (e.g., benzylamine), an isocyanide (e.g., tert-butyl isocyanide), a carboxylic acid (e.g., acetic acid) | α-acylamino carboxamide |

| Passerini Reaction | 2-Bromo-6-fluoro-3-methylbenzaldehyde, an isocyanide (e.g., cyclohexyl isocyanide), a carboxylic acid (e.g., benzoic acid) | α-acyloxy carboxamide |

| Biginelli Reaction | Not directly applicable with an aldehyde; requires a β-ketoester and urea/thiourea | Dihydropyrimidinone |

Conclusion and Future Research Directions

Summary of Key Findings on the Synthetic Utility and Reactivity of 2-(2-Bromo-6-fluoro-3-methylphenyl)-1,3-dioxolane

Currently, detailed research findings specifically elucidating the synthetic utility and reactivity of this compound are limited in publicly accessible scientific literature. The compound is primarily available as a chemical intermediate from various commercial suppliers. However, an analysis of its constituent functional groups—a bromo-fluoro-methyl substituted phenyl ring and a 1,3-dioxolane (B20135) moiety—provides a strong basis for predicting its chemical behavior and potential applications.

The 1,3-dioxolane group serves as a protecting group for a benzaldehyde (B42025) functional group. This protection is stable under a variety of reaction conditions, particularly those that are neutral or basic, yet can be readily removed under acidic conditions to regenerate the aldehyde. This feature is crucial for multi-step syntheses where the aldehyde needs to be masked to prevent unwanted side reactions.

The ortho-bromo and ortho-fluoro substituents on the phenyl ring are expected to be the primary sites of reactivity. The bromine atom is a versatile handle for a wide range of transformations, including:

Cross-coupling reactions: The bromo group can readily participate in palladium-catalyzed reactions such as Suzuki, Stille, Heck, and Sonogashira couplings, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

Lithiation and Grignard formation: The bromine can be exchanged with lithium or magnesium to form organometallic reagents. These can then be used to react with various electrophiles to introduce a wide array of substituents.

Nucleophilic aromatic substitution (SNA r): While less common for bromoarenes compared to nitro-substituted systems, the presence of the ortho-fluoro group could potentially activate the ring towards SNA r reactions under specific conditions.

The fluorine atom, being highly electronegative, will influence the electronic properties of the aromatic ring and can also participate in certain reactions, although it is generally less reactive than bromine in cross-coupling reactions. The methyl group provides steric bulk and electronic effects that can influence the regioselectivity of reactions.

The following table summarizes the key structural features and their implied reactivity:

| Functional Group | Potential Reactivity / Utility |

| 1,3-Dioxolane | Protecting group for an aldehyde, stable to many reagents, deprotected with acid. |

| Bromine | Site for cross-coupling, lithiation, Grignard formation, and other transformations. |

| Fluorine | Modulates electronic properties of the ring; potential for nucleophilic aromatic substitution. |

| Methyl Group | Influences steric and electronic environment of the aromatic ring. |

Potential for Future Research into Novel Synthetic Methodologies

The unique substitution pattern of this compound opens up several avenues for the development of novel synthetic methodologies.

Sequential and Orthogonal Cross-Coupling: The differential reactivity of the C-Br and C-F bonds could be exploited in sequential cross-coupling reactions. For instance, a Suzuki coupling could be performed selectively at the C-Br bond, followed by a different coupling reaction at the C-F bond under more forcing conditions. This would allow for the controlled, stepwise introduction of different substituents onto the aromatic ring.

Directed Ortho-Metalation: The dioxolane group, or the aldehyde it protects, could potentially act as a directing group for ortho-metalation. This would enable the functionalization of the C-H bond adjacent to the dioxolane substituent, providing access to tetra-substituted benzene (B151609) derivatives.

Synthesis of Heterocyclic Scaffolds: Following deprotection of the dioxolane to the aldehyde, this compound could serve as a key precursor for the synthesis of various heterocyclic systems. For example, condensation reactions with amines, hydrazines, or hydroxylamines could lead to the formation of imines, hydrazones, or oximes, which can then undergo intramolecular cyclization reactions utilizing the ortho-bromo or fluoro substituents to form fused ring systems.

Opportunities for Mechanistic Studies on Related Aryl-Dioxolane Systems

The reactivity of this compound and related aryl-dioxolane systems presents several interesting opportunities for mechanistic investigation.

Influence of Ortho-Substituents on Reaction Rates and Selectivity: A systematic study of the effect of the ortho-fluoro and meta-methyl groups on the rates and selectivity of cross-coupling reactions at the C-Br bond would provide valuable insights into the interplay of steric and electronic effects in these transformations.

Mechanisms of C-F Bond Activation: While challenging, the activation of the C-F bond is an area of significant research interest. Mechanistic studies on the conditions required to induce reactivity at the C-F bond in the presence of a C-Br bond in this system could contribute to the development of new catalytic methods for C-F functionalization.

Role of the Dioxolane in Directing Reactions: Investigating the potential of the dioxolane group to act as a directing group in C-H activation or other transformations would be a valuable area of study. Understanding the coordination of the dioxolane oxygens to a metal center could lead to new strategies for regioselective functionalization.

Broader Implications for the Design and Synthesis of Complex Organic Molecules

The availability of building blocks like this compound has broader implications for the design and synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science.

The polysubstituted aromatic core of this compound is a common motif in many biologically active molecules. The ability to selectively functionalize the different positions of the phenyl ring allows for the rapid generation of libraries of analogs for structure-activity relationship (SAR) studies. For example, the bromo and fluoro groups can be replaced with a variety of other functionalities to probe the steric and electronic requirements for binding to a biological target. The protected aldehyde allows for the introduction of further diversity at a later stage of the synthesis.

In materials science, fluorinated and brominated aromatic compounds are of interest for the synthesis of polymers, liquid crystals, and organic electronic materials. The specific substitution pattern of this compound could be used to fine-tune the electronic and physical properties of these materials.

Q & A

Q. What are the common synthetic routes for preparing 2-(2-Bromo-6-fluoro-3-methylphenyl)-1,3-dioxolane?

The compound is typically synthesized via Grignard reagent-mediated alkylation or bromination of pre-functionalized dioxolane intermediates . For example, Grignard reagents derived from bromoethyl-dioxolane derivatives (e.g., 2-(2-bromoethyl)-1,3-dioxolane) react with electrophilic aromatic systems to introduce the aryl group. Bromination can be achieved using N-bromosuccinimide (NBS) or Br₂ under controlled conditions. Key steps include protecting the dioxolane ring during halogenation to avoid side reactions .

Q. How is the compound characterized using spectroscopic methods?

- ¹H/¹³C NMR : The aromatic protons (6-8 ppm) and fluorine coupling (due to the ortho-fluoro substituent) are critical for structural confirmation. The dioxolane ring protons resonate as a triplet (~4.2-4.5 ppm), while bromine and methyl substituents influence splitting patterns .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) and isotopic patterns from bromine (¹:¹ ratio for ⁷⁹Br/⁸¹Br).

- IR Spectroscopy : Stretching vibrations for C-O (1,080 cm⁻¹) and C-Br (550-650 cm⁻¹) are diagnostic.

Q. What are the key stability considerations for this compound under different experimental conditions?

- Thermal Stability : Decomposition occurs above 178°C (boiling point ~178.7°C), necessitating low-temperature storage (<4°C) .

- Light Sensitivity : The bromoaryl group is prone to photolytic degradation; experiments should use amber glassware or dark conditions.

- Moisture Sensitivity : The dioxolane ring may hydrolyze in acidic/alkaline aqueous media. Use anhydrous solvents (e.g., THF, DCM) for reactions .

Advanced Research Questions

Q. What reaction mechanisms govern nucleophilic substitution at the bromine site?

The bromine substituent undergoes SₙAr (nucleophilic aromatic substitution) or Sₙ2 pathways depending on steric and electronic factors. The electron-withdrawing fluoro group activates the aryl ring for SₙAr, while steric hindrance from the methyl group may favor Sₙ2 at the benzylic position. Computational studies (DFT) can map transition states and predict regioselectivity .

Q. How can computational chemistry predict the compound’s reactivity in complex reactions?

- DFT Calculations : Optimize geometry and calculate Fukui indices to identify electrophilic/nucleophilic sites.

- Solvent Effects : COSMO-RS models simulate solvent interactions, particularly for polar aprotic solvents (e.g., DMF) that stabilize transition states.

- Reaction Pathway Mapping : IRC (Intrinsic Reaction Coordinate) analysis validates proposed mechanisms, such as Grignard adduct formation .

Q. How should researchers address contradictory data in reaction yields or spectroscopic analysis?

- Yield Discrepancies : Replicate reactions under inert atmospheres (e.g., N₂/Ar) to exclude moisture/oxygen interference. Use TLC or GC-MS to monitor intermediates.

- Spectral Anomalies : Compare experimental NMR data with simulated spectra (e.g., using ACD/Labs or MestReNova). For unresolved splitting, employ 2D NMR (COSY, HSQC) .

- Batch Variability : Characterize starting materials via elemental analysis to rule out impurities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.